molecular formula C20H17Cl B151956 4-Methyltrityl chloride CAS No. 23429-44-9

4-Methyltrityl chloride

Cat. No.: B151956
CAS No.: 23429-44-9
M. Wt: 292.8 g/mol
InChI Key: VUTZFAOGDXUYEJ-UHFFFAOYSA-N
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Description

4-Methyltrityl chloride, also known as 4-methyltriphenylmethyl chloride, is an organic compound with the molecular formula C20H17Cl. It is a derivative of trityl chloride, where one of the phenyl groups is substituted with a methyl group. This compound is primarily used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyltrityl chloride can be synthesized through the reaction of 4-methyltriphenylmethanol with thionyl chloride or phosphorus trichloride. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same basic principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 4-Methyltrityl chloride primarily undergoes substitution reactions. It reacts with nucleophiles such as amines, alcohols, and thiols to form 4-methyltrityl-protected derivatives. These reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Bases: Triethylamine, pyridine

Major Products: The major products of these reactions are 4-methyltrityl-protected amines, alcohols, and thiols. These protected compounds are useful intermediates in organic synthesis, particularly in the synthesis of peptides and other complex molecules .

Scientific Research Applications

4-Methyltrityl chloride is widely used in scientific research due to its role as a protecting group. Its applications include:

Comparison with Similar Compounds

Uniqueness: 4-Methyltrityl chloride is unique due to the presence of the methyl group, which can influence the steric and electronic properties of the compound. This can lead to differences in reactivity and selectivity compared to other trityl derivatives .

Properties

IUPAC Name

1-[chloro(diphenyl)methyl]-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTZFAOGDXUYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401468
Record name 4-METHYLTRITYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23429-44-9
Record name 4-METHYLTRITYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyltrityl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-methyltrityl chloride in solid-phase synthesis, and how does it interact with its target?

A1: this compound (1b) is a key reagent used to immobilize a variety of functional groups, including carboxylic acids, amines, imidazoles, alcohols, phenols, thiols, and thiophenols, onto solid supports for solid-phase synthesis []. It achieves this by reacting with the target functional group, typically under basic conditions, to form a stable ether or thioether linkage. This covalent attachment allows for subsequent chemical reactions to be performed on the immobilized molecule while tethered to the solid support. The use of this compound simplifies purification steps as excess reagents and byproducts can be easily washed away from the solid-bound compound.

Q2: What are the typical cleavage conditions for releasing a molecule from a resin bound to it through this compound?

A2: Molecules attached to a solid support via a 4-methyltrityl linker can be cleaved under mildly acidic conditions. Typical cleavage conditions involve treating the resin with dilute acetic acid (AcOH) or trifluoroacetic acid (TFA) in dichloromethane (DCM) []. These conditions disrupt the ether or thioether linkage, releasing the desired product into solution. The mild cleavage conditions help preserve the integrity of the synthesized molecule and minimize unwanted side reactions.

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